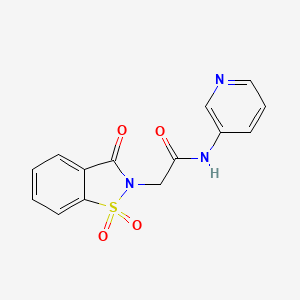
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” is a chemical compound with the molecular formula C17H26FN3O3S . It is also known by other names such as WAY-324631 and EX-A6561 .
Molecular Structure Analysis
The compound has a molecular weight of 445.5 g/mol . Its structure includes a piperazine ring, which is a common feature in many pharmaceuticals . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C18H21F2N3O4S2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain biological targets .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . Its topological polar surface area is 104 Ų . The compound has a rotatable bond count of 7 .Aplicaciones Científicas De Investigación
Enantioselective Catalysis
A study highlighted the use of l-Piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was crucial for achieving high enantioselectivity, offering up to 99% isolated yields and up to 97% enantioselectivities for a wide range of substrates. This showcases the compound's potential in facilitating selective chemical reactions, particularly in the synthesis of enantiomerically pure products (Wang, Cheng, Wu, Wei, & Sun, 2006).
Serotonin Receptor Imaging
Another significant application involves N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, prepared for positron emission tomography (PET) imaging. These compounds, especially the cyclohexanecarboxamide derivative, demonstrated high affinity as a reversible, selective 5-HT1A receptor antagonist. They offer promising prospects for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, due to their high brain uptake, slow brain clearance, and stability against defluorination (García et al., 2014).
Antiallergy Activity
Research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides uncovered several derivatives with significant antiallergy activity in the passive foot anaphylaxis (PFA) assay, which is pivotal for identifying compounds with potential antiallergic effects. Notably, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide demonstrated notable activity, indicating its potential in developing new antiallergic medications (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).
Alzheimer's Disease Research
The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was employed as a selective molecular imaging probe for serotonin 1A (5-HT(1A)) receptors, using PET imaging in Alzheimer's disease research. This study provided quantitative measures of receptor densities, correlating decreases in 5-HT(1A) receptor densities with clinical symptoms, thereby contributing valuable insights into the neurobiology of Alzheimer's disease and its potential therapeutic interventions (Kepe et al., 2006).
Direcciones Futuras
Research into compounds like “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” could provide valuable insights into the development of new drugs, particularly those targeting ENTs . Further studies are needed to fully understand the potential applications and mechanisms of action of these compounds.
Mecanismo De Acción
Target of Action
The primary targets of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, although the specific effects would depend on the cellular context.
Action Environment
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-17(2,3)16(22)19-8-13-25(23,24)21-11-9-20(10-12-21)15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLVSYFYZWMJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)
![N-(4-ethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2913301.png)
![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2913309.png)
![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)

![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)

![butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2913317.png)
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)